molecular formula C9H14O B2405337 Spiro[3.5]nonan-6-one CAS No. 74064-35-0

Spiro[3.5]nonan-6-one

Cat. No.: B2405337
CAS No.: 74064-35-0
M. Wt: 138.21
InChI Key: ZTVZTVWZCXFZSJ-UHFFFAOYSA-N
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Description

Spiro[35]nonan-6-one is an organic compound with the molecular formula C₉H₁₄O It is a spirocyclic ketone, characterized by a unique structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[3.5]nonan-6-one can be synthesized from spiro[3.5]non-7-en-6-one through hydrogenation. The reaction involves hydrogen gas and a palladium on carbon (Pd/C) catalyst in methanol. The process typically takes around 5.5 hours under atmospheric pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the hydrogenation process mentioned above can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Spiro[3.5]nonan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-6-one involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Spiro[3.5]nonane: A structurally similar compound without the ketone functional group.

    Spiro[4.5]decane: Another spirocyclic compound with a different ring size.

    Spiro[3.4]octan-6-one: A smaller spirocyclic ketone.

Uniqueness: Spiro[3.5]nonan-6-one is unique due to its specific ring size and the presence of a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

spiro[3.5]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-3-1-4-9(7-8)5-2-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZTVWZCXFZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74064-35-0
Record name spiro[3.5]nonan-6-one
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